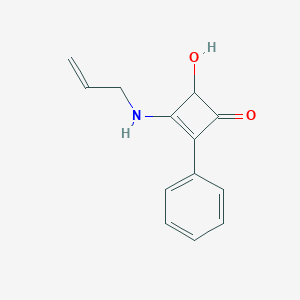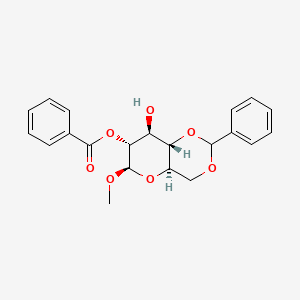
1-(1-Piperidin-1-ylcyclopropyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Piperidin-1-ylcyclopropyl)ethanone is an organic compound that features a piperidine ring attached to a cyclopropyl group, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with piperidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: For large-scale production, the synthesis of this compound may involve more efficient processes. One such method includes the use of gamma-butyrolactone and 2-chlorophenyl acetate as starting materials. The reaction proceeds through acylation, chlorination, and cyclization steps, resulting in the formation of the target compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Varied products based on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Piperidin-1-ylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which 1-(1-Piperidin-1-ylcyclopropyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may modulate neurotransmitter activity in the brain, thereby reducing seizure activity. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of ion channels and neurotransmitter receptors .
Comparación Con Compuestos Similares
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound shares a similar piperidine ring structure but differs in the presence of a phenyl group instead of a cyclopropyl group.
1-(Thiophen-3-yl)ethanone: Similar in having an ethanone moiety, but features a thiophene ring instead of a piperidine ring.
Uniqueness: 1-(1-Piperidin-1-ylcyclopropyl)ethanone is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(1-piperidin-1-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-9(12)10(5-6-10)11-7-3-2-4-8-11/h2-8H2,1H3 |
Clave InChI |
QFOKCZMBDIFPHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)

![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)


![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)



